molecular formula C11H17N5O2S B2835020 4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol CAS No. 66962-17-2

4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol

Cat. No. B2835020
CAS RN: 66962-17-2
M. Wt: 283.35
InChI Key: UABCJKPCNYMEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” is a product for proteomics research . Its molecular formula is C12H17N5O4 .


Synthesis Analysis

A related compound, “New tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine”, was synthesized . The cytotoxic activity of the obtained compounds against human liver Huh-7 and human lung A549 tumor cell lines was tested by MTT assay .


Molecular Structure Analysis

The molecular formula of “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” is C12H17N5O4 . Another related compound, “2-Anilino-4,6-di (4-morpholinyl)-1,3,5-triazine”, has a molecular formula of C17H22N6O2 .


Physical And Chemical Properties Analysis

The molecular weight of “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” is 295.3 . Another related compound, “2-Anilino-4,6-di (4-morpholinyl)-1,3,5-triazine”, has a molecular weight of 342.403 .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of compounds related to "4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol" in antimicrobial applications. For instance, compounds synthesized from 1,3,5-triazine have been evaluated for their antibacterial and antifungal activities against key bacterial and fungal species, showing moderate activity (S. T. Asundaria et al., 2010). Additionally, novel 1,2,4-triazole derivatives, including those with morpholine components, have been synthesized and found to possess good to moderate antimicrobial activities (H. Bektaş et al., 2007).

Synthesis of Novel Heterocyclic Systems

The compound and its derivatives have also been used in the synthesis of novel heterocyclic systems with potential pharmaceutical applications. A noteworthy example includes the synthesis of dihydro-1,2,4-triazin-6(1H)-ones and their derivatives, highlighting the compound's versatility in chemical reactions (D. J. Collins et al., 2000). Another study reported a one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, indicating a method for fast synthesis of diverse compounds with significant antileukemic activity (A. Dolzhenko et al., 2021).

Development of Peptidomimetics

The compound's applications extend to the synthesis of peptidomimetics. A study demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride is an effective coupling reagent for the synthesis of sterically-hindered peptidomimetics, showcasing superior control in racemization and N-arylation compared to traditional reagents (W. Shieh et al., 2008).

Safety and Hazards

The safety data sheet for “4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylicacid” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

2,6-dimorpholin-4-yl-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c19-11-13-9(15-1-5-17-6-2-15)12-10(14-11)16-3-7-18-8-4-16/h1-8H2,(H,12,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABCJKPCNYMEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=S)N=C(N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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